

Application Notes and Protocols for Beta-Carotene Extraction from Plant Materials

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Compound of Interest

Compound Name: Beta-Carotene

Cat. No.: B1666861

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Introduction

Beta-carotene, a prominent member of the carotenoid family, is a naturally occurring pigment responsible for the vibrant red, orange, and yellow colors of many fruits and vegetables. It is a precursor to vitamin A and possesses significant antioxidant properties, making it a valuable compound in the pharmaceutical, nutraceutical, and food industries.[1] The extraction of **beta-carotene** from plant materials is a critical step in its commercial production and research applications. The choice of extraction method depends on various factors, including the plant matrix, desired purity of the extract, scalability, cost-effectiveness, and environmental considerations.[1][2] This document provides detailed application notes and protocols for various methods of **beta-carotene** extraction from plant materials, tailored for researchers, scientists, and drug development professionals.

I. Conventional Extraction Methods

Solvent Extraction

Solvent extraction is a traditional and widely used method for isolating **beta-carotene**. [3] It relies on the principle of dissolving the non-polar **beta-carotene** molecule in an organic solvent. [4] The selection of the solvent is crucial and is based on its polarity, selectivity for **beta-carotene**, boiling point, and safety. [4][5]

Common Solvents:

- Non-polar solvents: Hexane, petroleum ether, and n-heptane are effective for extracting non-polar carotenoids like **beta-carotene**.[\[4\]](#)
- Polar solvents: Acetone, ethanol, and ethyl acetate are more suitable for extracting a broader range of carotenoids, including the more polar xanthophylls.[\[4\]](#)
- Solvent mixtures: Combinations of solvents, such as hexane:acetone or ethanol:hexane, are often used to enhance extraction efficiency by modulating the polarity of the extraction medium.[\[6\]](#)[\[7\]](#)

Key Considerations:

- Toxicity and Environmental Impact: Many organic solvents are toxic and pose environmental hazards, requiring careful handling and disposal.[\[8\]](#)
- **Beta-Carotene** Stability: **Beta-carotene** is susceptible to degradation by light, heat, and oxygen. Therefore, extractions should be performed under dim light and at controlled temperatures to minimize isomerization and oxidation.[\[2\]](#)[\[9\]](#)

Experimental Protocol: Solvent Extraction of **Beta-Carotene** from Carrots[\[4\]](#)

Materials and Equipment:

- Fresh carrots
- Methanol
- Dichloromethane (Methylene chloride)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Water bath
- Büchner funnel and vacuum flask

- Separatory funnel
- Erlenmeyer flask
- Rotary evaporator

Procedure:

- **Sample Preparation:** Weigh 10 grams of fresh carrots and finely chop or blend them.
- **Initial Extraction:** Transfer the carrot sample to a round-bottom flask. Add 12.5 ml of methanol and 25 ml of dichloromethane.
- **Reflux:** Connect the flask to a reflux condenser and heat the mixture in a water bath at 50-55°C for five minutes with occasional shaking. Methanol extracts polar substances, while dichloromethane dissolves the non-polar **beta-carotene**.
- **Filtration:** Cool the mixture and filter it through a Büchner funnel under vacuum.
- **Second Extraction:** Return the carrot residue to the flask and add another 25 ml of dichloromethane. Repeat the reflux and filtration steps.
- **Washing:** Combine the filtrates in a separatory funnel. Add 25 ml of water and shake gently to remove any remaining polar impurities. Allow the layers to separate.
- **Separation:** The lower, orange-colored dichloromethane layer contains the dissolved **beta-carotene**. Drain this layer into an Erlenmeyer flask. Discard the upper aqueous layer.
- **Drying:** Add a small amount of anhydrous sodium sulfate to the dichloromethane extract to remove any residual water.
- **Solvent Removal:** Remove the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude **beta-carotene** extract.
- **Storage:** Store the extract in a dark, airtight container at a low temperature (e.g., -20°C) to prevent degradation.

II. Advanced Extraction Methods

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green and efficient alternative to conventional solvent extraction.^[10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve **beta-carotene**.^[11]

Advantages:

- **Environmentally Friendly:** CO₂ is non-toxic, non-flammable, and readily available.^[10]
- **Selectivity:** The solvating power of supercritical CO₂ can be tuned by adjusting pressure and temperature, allowing for selective extraction of specific compounds.^[11]
- **Solvent-Free Product:** After extraction, the CO₂ can be easily removed by depressurization, leaving a solvent-free extract.^[10]

Key Parameters:

- **Pressure:** Higher pressures generally increase the density and solvating power of supercritical CO₂, leading to higher extraction yields.^[10]
- **Temperature:** The effect of temperature is more complex. While higher temperatures can increase the vapor pressure of **beta-carotene**, they can also decrease the density of CO₂. Optimal temperatures need to be determined experimentally.^[10]
- **Co-solvent:** The addition of a small amount of a co-solvent, such as ethanol, can significantly enhance the extraction efficiency of **beta-carotene**, especially from complex matrices.^[10]
^[12]

Experimental Protocol: Supercritical CO₂ Extraction of **Beta-Carotene** from *Dunaliella salina*^[10]

Materials and Equipment:

- Dried *Dunaliella salina* biomass

- Supercritical Fluid Extractor
- High-pressure CO2 source
- Co-solvent pump (for ethanol)
- Extractor vessel
- Separation vessel

Procedure:

- **Sample Preparation:** Load the dried and ground *Dunaliella salina* biomass into the extractor vessel.
- **System Pressurization and Heating:** Pressurize the system with CO2 to the desired pressure (e.g., 300-500 bar) and heat the extractor to the set temperature (e.g., 50-70°C).
- **Co-solvent Addition:** If using a co-solvent, introduce ethanol at the desired concentration (e.g., 5-10 wt%) into the CO2 stream.
- **Extraction:** Allow the supercritical CO2 (with or without co-solvent) to flow through the extractor vessel for a specified duration (e.g., 30-180 minutes).
- **Separation:** The CO2-extract mixture flows into a separation vessel operating at a lower pressure and temperature (e.g., 62 bar and 50°C). This causes the CO2 to vaporize, precipitating the **beta-carotene** extract.
- **Collection:** Collect the **beta-carotene** extract from the bottom of the separation vessel.
- **CO2 Recycling:** The gaseous CO2 can be recycled back to the CO2 tank for reuse.

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction (EAE) utilizes enzymes to break down the plant cell wall components, such as cellulose, hemicellulose, and pectin, thereby facilitating the release of intracellular compounds like **beta-carotene**.^[8] This method is often used as a pre-treatment step before solvent extraction.

Advantages:

- Higher Yield: EAE can significantly increase the extraction yield of **beta-carotene**.[\[8\]](#)[\[13\]](#)
- Environmentally Friendly: It is a milder and more environmentally friendly method compared to harsh chemical treatments.[\[8\]](#)
- Reduced Solvent Consumption: By improving the accessibility of the target compound, EAE can reduce the amount of solvent required for subsequent extraction.[\[8\]](#)

Common Enzymes:

- Cellulases
- Hemicellulases
- Pectinases

Experimental Protocol: Enzyme-Aided Extraction of Carotenoids from Pumpkin[\[13\]](#)[\[14\]](#)

Materials and Equipment:

- Fresh pumpkin
- Cellulase or Pectinase
- Incubator or water bath
- Blender
- Centrifuge
- Organic solvent (e.g., acetone, petroleum ether)

Procedure:

- Sample Preparation: Wash and peel the pumpkin. Blend the pumpkin tissue into a fine paste.
- Enzymatic Treatment:

- Take a known weight of the pumpkin paste.
- Add a solution of cellulase or pectinase at an optimized concentration (e.g., determined experimentally).
- Incubate the mixture at the optimal temperature and pH for the specific enzyme for a defined period (e.g., several hours).
- Inactivation: Heat the mixture to inactivate the enzyme (e.g., by boiling for a few minutes).
- Solvent Extraction:
 - After cooling, add an organic solvent (e.g., a mixture of acetone and petroleum ether) to the enzyme-treated paste.
 - Mix thoroughly and then separate the solid and liquid phases by filtration or centrifugation.
- Solvent Removal: Remove the solvent from the liquid phase using a rotary evaporator to obtain the carotenoid extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-jets that disrupt the cell structure, enhancing the penetration of the solvent and the release of intracellular compounds.[\[15\]](#)

Advantages:

- Reduced Extraction Time: UAE can significantly shorten the extraction time compared to conventional methods.[\[15\]](#)
- Increased Yield: It can lead to higher extraction yields.[\[15\]](#)
- Lower Solvent Consumption: The enhanced efficiency can reduce the amount of solvent needed.

Experimental Protocol: Ultrasound-Assisted Extraction of **Beta-Carotene** from Sweet Potato[16][17]

Materials and Equipment:

- Orange-fleshed sweet potato
- Ultrasonic bath or probe sonicator
- Methanol, Acetone, Hexane
- Centrifuge
- Rotary evaporator

Procedure:

- Sample Preparation: Wash, peel, and juice the sweet potato.
- Ultrasonic Treatment:
 - Place a known volume of the sweet potato juice in a beaker.
 - Subject the juice to ultrasound treatment using an ultrasonic bath or a probe sonicator at a specific power and for a defined duration (e.g., 0.66 W/cm² for 8 minutes).
- Solvent Extraction:
 - Mix the sonicated juice with sodium carbonate and methanol, then filter.
 - Wash the solid residue with methanol.
 - Subsequently, wash the residue with a mixture of acetone and hexane (1:1, v/v) containing BHT (0.1%) to extract the **beta-carotene**.
- Phase Separation: Combine the supernatants in a separatory funnel with a sodium sulfate solution and water to facilitate phase separation.

- Collection and Concentration: Collect the upper hexane layer containing the **beta-carotene** and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of target compounds into the solvent.^[2]^[15]

Advantages:

- Extremely Fast: MAE can dramatically reduce extraction times, often to just a few minutes.^[2]^[18]
- High Efficiency: It often results in higher extraction yields compared to conventional methods.^[15]
- Reduced Solvent Use: The efficiency of the process can lead to lower solvent consumption.^[15]

Experimental Protocol: Microwave-Assisted Extraction of **Beta-Carotene** from Tomato Waste^[18]

Materials and Equipment:

- Dried tomato waste powder
- 95% Ethanol
- Household microwave oven
- Filtration setup
- Hexane
- Rotary evaporator

Procedure:

- **Sample Preparation:** Add 5 g of tomato waste powder to 100 mL of 95% ethanol.
- **Microwave Irradiation:** Place the mixture in a household microwave oven and irradiate at a specific power and for a set time (e.g., 300 W for 60 seconds).
- **Filtration:** After irradiation, filter the mixture to separate the extract from the solid residue.
- **Fractionation:**
 - To separate the hydrophobic **beta-carotene**, perform a liquid-liquid extraction of the ethanolic extract using hexane.
 - The **beta-carotene** will partition into the hexane layer.
- **Solvent Removal:** Collect the hexane layer and remove the solvent using a rotary evaporator to obtain the **beta-carotene** extract.

III. Quantitative Data Summary

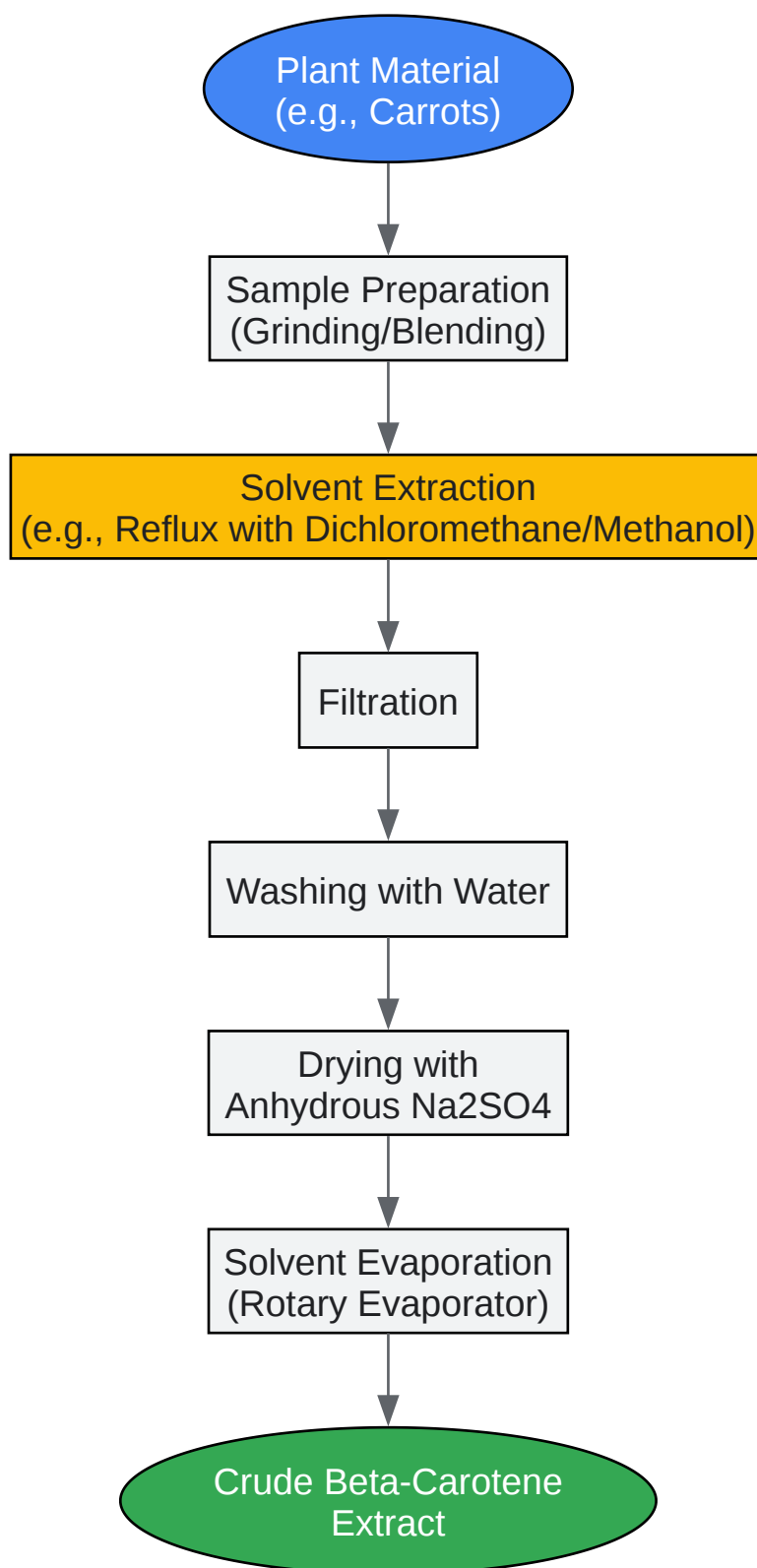
The following tables summarize quantitative data on **beta-carotene** extraction yields from various plant materials using different methods. It is important to note that direct comparison between studies can be challenging due to variations in plant varieties, growing conditions, sample preparation, and analytical methods.

Table 1: Comparison of **Beta-Carotene** Extraction Yields by Method

Extraction Method	Plant Material	Key Parameters	Beta-Carotene Yield	Reference
Solvent Extraction	Carrots	Acetone:Hexane (4:3)	30.06 mg/g	[6]
Solvent Extraction	Carrots	Ethanol:Hexane (4:3)	27.55 mg/g	[6]
Supercritical CO2	Dunaliella salina	500 bar, 70°C, 10 wt% Ethanol	>90% recovery	[10]
Supercritical CO2	Dunaliella salina	20 MPa, 318.15 K, 5% Ethanol	25 g/kg microalgae	[12]
Enzyme-Assisted	Pumpkin (Whole)	Cellulase	33.3% increase (w/w)	[13]
Enzyme-Assisted	Pumpkin (Peel)	Cellulase	77.7% increase (w/w)	[13]
Ultrasound-Assisted	Sweet Potato Juice	0.66 W/cm ² , 8 min	76.6% bioaccessibility	[16][17]
Microwave-Assisted	Tomato Waste	300 W, 60 s	4.83 mg/100 g	[18]
Microwave-Assisted	Carrots	165 W, 9.39 min, Flaxseed oil	77.48%	[2]

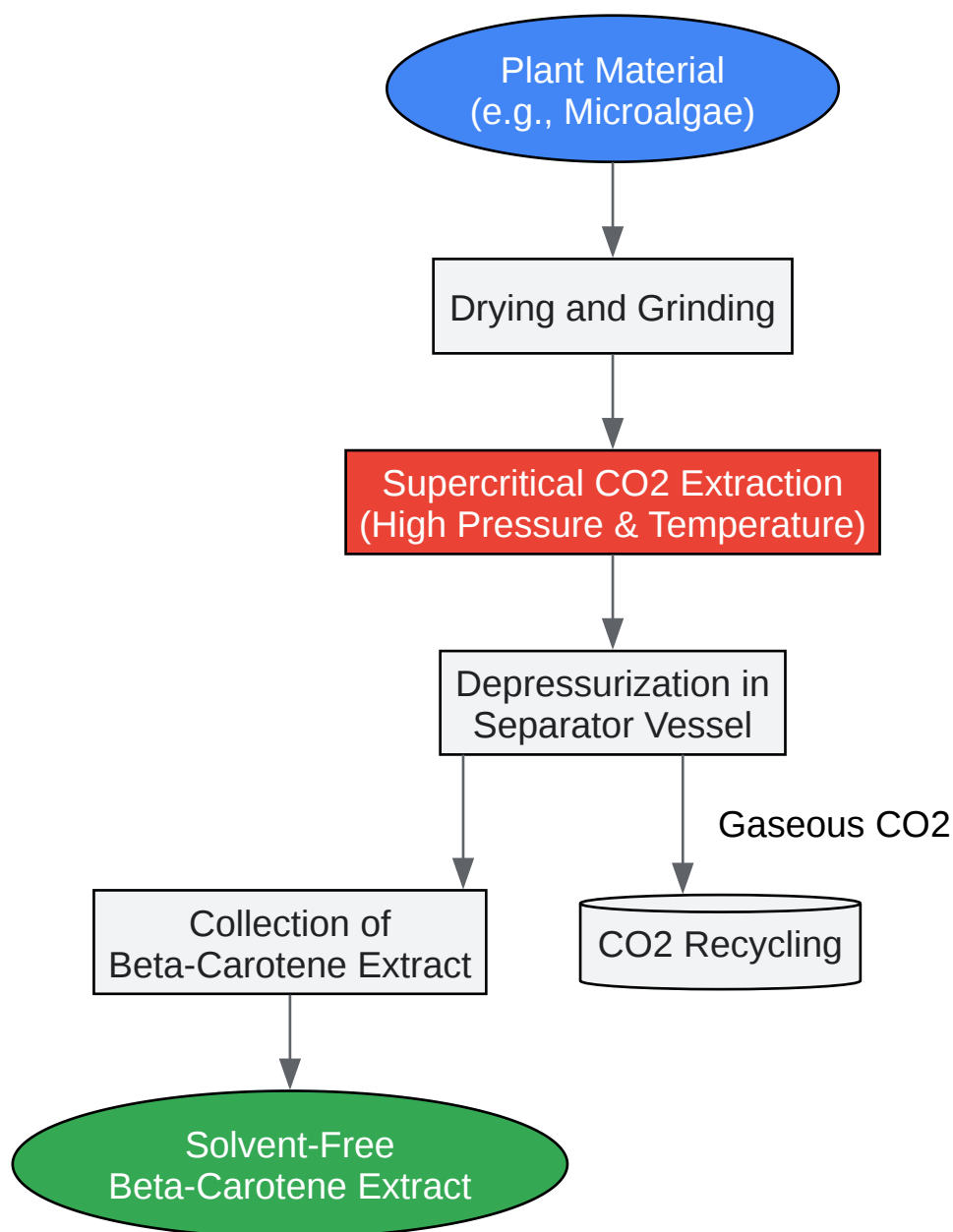
IV. Visualization of Experimental Workflows

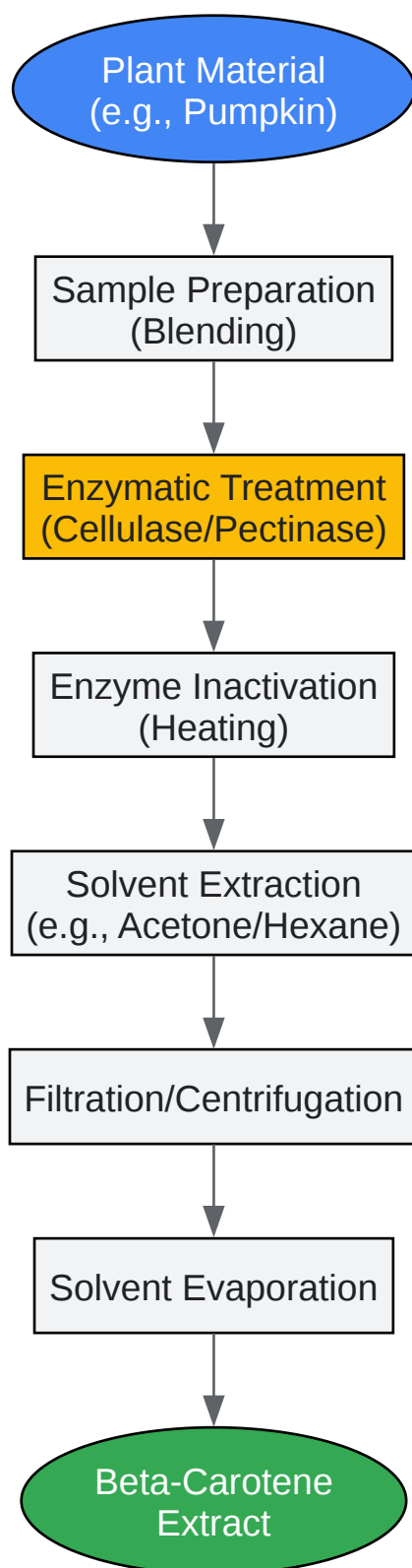
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key **beta-carotene** extraction methods.



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Caption: Workflow for Conventional Solvent Extraction of **Beta-Carotene**.





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